2-(Aminomethyl)-3-methoxyphenol;hydrochloride, also known as vanillylamine hydrochloride, is a chemical compound with significant relevance in pharmacology and organic synthesis. It is classified under the category of aminomethyl phenols and serves as an impurity reference material in various pharmaceutical applications. The compound is recognized for its structural similarities to dopamine, which makes it a subject of interest in neuropharmacological studies.
The compound's molecular formula is with a molecular weight of approximately 203.67 g/mol . It can be derived from the reaction of 2-methoxyphenol with formaldehyde and subsequent reduction processes. Its synthesis and characterization have been documented in various scientific literature, highlighting its importance in research and development.
The synthesis of 2-(aminomethyl)-3-methoxyphenol;hydrochloride typically involves several steps:
The synthesis can be optimized through microwave-assisted techniques or traditional reflux methods, depending on the desired yield and purity. For example, using lithium aluminum hydride in tetrahydrofuran under controlled conditions can lead to high yields of the desired compound .
The molecular structure of 2-(aminomethyl)-3-methoxyphenol;hydrochloride consists of a methoxy group attached to a phenolic ring, with an aminomethyl side chain. The structural representation can be denoted as follows:
COC1=C(C=CC(=C1)CN)O.Cl
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
The compound has specific physical properties:
2-(Aminomethyl)-3-methoxyphenol;hydrochloride participates in various chemical reactions typical for phenolic compounds:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.
The mechanism by which 2-(aminomethyl)-3-methoxyphenol;hydrochloride exerts its effects primarily relates to its structural similarity to neurotransmitters like dopamine. It may influence neurotransmission by acting on dopaminergic receptors or modulating the reuptake of catecholamines.
Studies indicate that compounds similar to vanillylamine hydrochloride can exhibit effects on mood regulation and cardiovascular function, making them relevant in therapeutic contexts .
The chemical properties include:
2-(Aminomethyl)-3-methoxyphenol;hydrochloride finds applications in various scientific fields:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3